N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8OS/c1-12-14(27-23-22-12)17(26)18-6-9-25-16-13(10-21-25)15(19-11-20-16)24-7-4-2-3-5-8-24/h10-11H,2-9H2,1H3,(H,18,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPCKIIRZVZXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization at the 4-Position
Installation of the Ethyl Linker
The ethyl spacer is introduced through alkylation of the pyrazolo[3,4-d]pyrimidine nitrogen. Two predominant strategies exist:
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), the secondary alcohol intermediate reacts with 2-bromoethanol in tetrahydrofuran (THF) at 0°C to room temperature. This method affords 82–85% yield but requires strict anhydrous conditions.
Direct Alkylation
Heating the pyrazolo[3,4-d]pyrimidine with 1,2-dibromoethane in N,N-dimethylformamide (DMF) at 80°C for 8 hours in the presence of cesium carbonate (Cs2CO3) provides a 68% yield. Excess dibromoethane minimizes di-alkylation byproducts.
Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxamide
Thiadiazole Ring Formation
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is synthesized via Hurd-Mori cyclization:
Carboxamide Coupling
Activation of the carboxylic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DCM, followed by reaction with ammonium hydroxide, generates the carboxamide. Yields range from 75–80% after recrystallization from ethyl acetate.
Final Amide Bond Formation
Coupling the ethyl-linked pyrazolo[3,4-d]pyrimidine intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxamide employs EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in DMF. Key parameters:
- Molar ratio (1:1.2 for amine:carboxamide)
- Temperature: 0°C to room temperature over 6 hours
- Yield: 65–70% after column chromatography (silica gel, eluent: 3:1 ethyl acetate/hexane)
Optimization and Scalability
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 75–85°C (SNAr step) | ±5°C reduces yield by 12% |
| Solvent Polarity | DMF > DMA > DMSO | DMF maximizes solubility |
| Catalyst Loading (KI) | 10 mol% | <5%: incomplete reaction |
Impurity Profiling
Major impurities include:
- Di-alkylated byproduct (3–5%): Mitigated by controlled stoichiometry of 1,2-dibromoethane.
- Oxidized thiadiazole (1–2%): Minimized via inert atmosphere during Hurd-Mori cyclization.
Alternative Routes and Comparative Analysis
Microwave-Assisted Synthesis
Reduces total synthesis time from 48 hours to 8 hours, though with a 5–7% yield penalty due to side reactions.
Flow Chemistry Approaches
Continuous-flow systems improve heat transfer during exothermic amide coupling, enhancing reproducibility at pilot scale (≥500 g batches).
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Heating with concentrated HCl or H<sub>2</sub>SO<sub>4</sub> could cleave the amide bond, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and the corresponding amine derivative. This parallels methods used in pyrazolo[3,4-d]pyrimidine carboxamide hydrolysis .
-
Basic Hydrolysis : Treatment with NaOH or KOH may produce a carboxylate salt and ammonia/amine byproducts .
Table 1: Hydrolysis Conditions and Outcomes
Nucleophilic Substitution at the Pyrazolo[3,4-d]pyrimidine Core
The chlorine atom (if present) or other leaving groups on the pyrazolo[3,4-d]pyrimidine ring can undergo substitution. For instance:
-
Amination : Reaction with amines (e.g., azepane) under nucleophilic conditions replaces halides or other leaving groups. This is critical in synthesizing analogs with modified azepane substituents .
-
Alkylation/Arylation : Using alkyl/aryl halides in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) introduces hydrophobic groups, enhancing binding to hydrophobic kinase pockets .
Table 2: Substitution Reactions
Cyclization and Ring-Opening Reactions
The thiadiazole ring may participate in cycloaddition or ring-opening reactions:
-
Cycloaddition : Reactivity with alkynes or nitriles under catalytic conditions could form fused heterocycles, as seen in thiadiazole-pyrazine hybrid syntheses .
-
Ring-Opening : Strong reducing agents (e.g., LiAlH<sub>4</sub>) might cleave the thiadiazole ring, generating thiol or amine intermediates .
Table 3: Thiadiazole Reactivity
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Cycloaddition | Phenylacetylene, CuI | Thiadiazole-fused triazole | |
| Reduction | LiAlH<sub>4</sub>, THF, 0°C | Thiol intermediate + NH<sub>3</sub> |
Functionalization of the Azepane Ring
The seven-membered azepane ring can undergo alkylation or oxidation:
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions modifies the amine’s electronic properties.
-
Oxidation : Using mCPBA (meta-chloroperbenzoic acid) converts the amine to an N-oxide, altering solubility and hydrogen-bonding capacity.
Table 4: Azepane Modifications
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methylazepane derivative | |
| Oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RT | Azepane N-oxide |
Cross-Coupling Reactions
The pyrazolo[3,4-d]pyrimidine core supports palladium-catalyzed couplings:
-
Suzuki-Miyaura : Aryl boronic acids react with halogenated pyrimidine rings to form biaryl systems, enhancing π-stacking interactions in kinase binding .
-
Sonogashira : Alkynes introduce rigid spacers, useful for probing allosteric binding sites .
Table 5: Cross-Coupling Examples
pH-Dependent Tautomerism
The pyrazolo[3,4-d]pyrimidine system exhibits tautomerism, influencing reactivity:
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities:
In Vitro Studies : Compounds with similar structures have demonstrated effective inhibition of SYK activity with IC50 values in the low nanomolar range.
Animal Models : Preclinical trials have shown that related kinase inhibitors can reduce tumor growth in xenograft models.
Metabolic Stability : Modifications to the azepane ring may enhance the pharmacokinetic profile of the compound, potentially improving efficacy and reducing side effects.
Potential Therapeutic Applications
The unique properties of this compound position it as a candidate for development in several therapeutic areas:
- Oncology : As a kinase inhibitor, it may be effective against various cancers by modulating pathways that control cell growth and survival.
- Neurology : Potential applications in neurodegenerative diseases through the inhibition of kinases associated with neuronal protection and inflammation.
- Autoimmune Disorders : By targeting SYK, the compound could modulate immune responses beneficially.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Kinase Inhibition Studies : Research has shown that compounds similar to N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide effectively inhibit various kinases involved in critical signaling pathways.
| Study Type | Findings |
|---|---|
| In Vitro Studies | Effective inhibition of SYK with low IC50 values observed. |
| Animal Models | Reduction in tumor growth noted in xenograft models treated with inhibitors. |
| Metabolic Stability | Modifications enhance pharmacokinetic profiles leading to improved efficacy. |
Mechanism of Action
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide acts primarily by interacting with specific molecular targets, such as enzymes or receptors, modulating their activity. The nitrogen and sulfur atoms in the molecule play critical roles in binding to the active sites of proteins, thereby altering their function. Pathways involved often include signaling cascades pertinent to the biological activity being targeted.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
- N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1021026-02-7): Structural Difference: Replaces azepane with a 4-benzylpiperazine group. Molecular Weight: 463.6 g/mol (vs. ~455–465 g/mol for the azepane analog, assuming similar substituents).
- Patent Example (): Structure: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Features: Incorporates a chromenone moiety and fluorophenyl group, suggesting divergent biological targets (e.g., kinase inhibition vs. cytotoxic activity).
Thiadiazole-Containing Analogs
Glyoxalase-I (Glo-I) Inhibitors () :
- Tetra-armed 1,2,3-thiadiazole derivatives (e.g., compound 10): Activity: IC50 = 3.0 μM for Glo-I inhibition, attributed to sulfur’s optimal size for zinc coordination in the active site.
Diaryl-isothiazole and 1,2,3-Thiadiazole Derivatives () :
- Neuroprotective Agents : Thiadiazole derivatives with diaryl substituents showed neuroprotective effects via antioxidant mechanisms. The methyl-thiadiazole group in the target compound may lack the aryl diversity required for such activity .
Data Tables
Table 1. Structural and Pharmacokinetic Comparison
Research Implications and Gaps
- Activity Data: Limited direct evidence exists for the target compound’s biological activity. Testing against Glo-I or kinase assays is warranted, given structural parallels to active analogs .
- Synthetic Optimization : Introducing multi-armed thiadiazole moieties (as in ) or fluorinated groups (as in ) could enhance potency and selectivity.
Biological Activity
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure combining elements from various chemical classes, particularly a carboxamide linked to a thiadiazole and a pyrazolo-pyrimidine moiety. The molecular formula and key physical properties are essential for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄S |
| Molecular Weight | 306.40 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The primary mechanism of action for this compound involves its interaction with Cyclin-dependent kinase 2 (CDK2) . This interaction is crucial for regulating cell cycle progression and has implications in cancer therapy. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Biological Activity
Recent studies have highlighted the biological activity of this compound against various cancer cell lines. Its efficacy is attributed to its ability to inhibit key signaling pathways associated with tumor growth and proliferation.
In Vitro Studies
In vitro evaluations have demonstrated that the compound exhibits potent inhibitory effects against several human cancer cell lines:
- MKN-45 : Induced cell cycle arrest and apoptosis.
- MCF-7 : Showed significant cytotoxicity with an IC50 value indicating effective concentration levels.
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapeutics.
Case Studies
-
Study on c-Met Inhibition :
A derivative of the compound was tested for its ability to inhibit c-Met kinase activity. The results indicated that it not only inhibited c-Met phosphorylation but also demonstrated a favorable pharmacokinetic profile in animal models. This study emphasizes the potential of thiadiazole-based compounds in targeting specific kinases involved in cancer progression . -
EGFR Inhibition :
Another study explored the interaction of similar compounds with the Epidermal Growth Factor Receptor (EGFR). The findings showed that certain modifications could enhance selectivity against mutant forms of EGFR, providing insights into designing targeted therapies for non-small-cell lung cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiadiazole and pyrazolo-pyrimidine moieties have been shown to significantly impact potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Thiadiazole substitution | Increased potency against c-Met |
| Pyrazolo-pyrimidine alteration | Enhanced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
